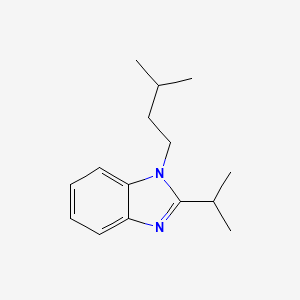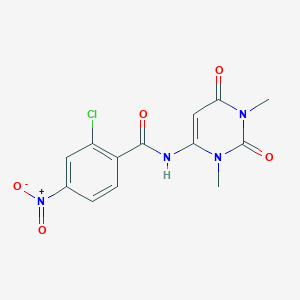
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This benzimidazole derivative has been synthesized through several methods and has been found to exhibit promising biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It may also induce apoptosis by activating the caspase cascade. In addition, this compound may exhibit antiviral activity by inhibiting viral replication or by blocking viral entry into host cells. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or to inhibit bacterial enzymes.
Biochemical and Physiological Effects:
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and exhibit antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole in lab experiments is its potential to exhibit anticancer, antiviral, and antimicrobial activities. Furthermore, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to explore its antiviral and antimicrobial activities against other viruses and bacterial strains. Furthermore, there is a need to improve the solubility of this compound in water to enhance its bioavailability and efficacy. Finally, future research could focus on developing analogs of 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole with improved properties, such as increased solubility and potency.
Conclusion:
In conclusion, 2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole is a promising compound that exhibits potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Its synthesis method has been explored through several approaches, and its mechanism of action and biochemical and physiological effects have been investigated. Although there are limitations to its use in lab experiments, further research could lead to the development of improved analogs with enhanced properties.
Méthodes De Synthèse
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole can be synthesized through several methods, including the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a catalyst, such as acetic acid or sulfuric acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-2-butanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The yield of the reaction can be improved by using microwave-assisted synthesis or by optimizing the reaction parameters, such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
2-isopropyl-1-(3-methylbutyl)-1H-benzimidazole has been found to exhibit potential in various scientific research applications, including anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Furthermore, it has been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)9-10-17-14-8-6-5-7-13(14)16-15(17)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFQYFGUIPLTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(propan-2-yl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5756078.png)



![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)